1-(1-Benzofuran-2-yl)propan-2-amine 1-(1-Benzofuran-2-yl)propan-2-amine 2-APB is an analog of the designer drug 6-APB (benzo fury), a stimulant and entactogen belonging to the amphetamine and the phenethylamine classes. Certain benzofuryl derivatives are reported to have selective monoamine oxidase-A inhibitory activity. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 3710-48-3
VCID: VC0160591
InChI: InChI=1S/C11H13NO.ClH/c1-8(12)6-10-7-9-4-2-3-5-11(9)13-10;/h2-5,7-8H,6,12H2,1H3;1H
SMILES: CC(CC1=CC2=CC=CC=C2O1)N.Cl
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol

1-(1-Benzofuran-2-yl)propan-2-amine

CAS No.: 3710-48-3

Reference Standards

VCID: VC0160591

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

1-(1-Benzofuran-2-yl)propan-2-amine - 3710-48-3

CAS No. 3710-48-3
Product Name 1-(1-Benzofuran-2-yl)propan-2-amine
Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
IUPAC Name 1-(1-benzofuran-2-yl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C11H13NO.ClH/c1-8(12)6-10-7-9-4-2-3-5-11(9)13-10;/h2-5,7-8H,6,12H2,1H3;1H
Standard InChIKey OVKCXMIMFDYSMP-UHFFFAOYSA-N
SMILES CC(CC1=CC2=CC=CC=C2O1)N.Cl
Canonical SMILES CC(CC1=CC2=CC=CC=C2O1)N.Cl
Description 2-APB is an analog of the designer drug 6-APB (benzo fury), a stimulant and entactogen belonging to the amphetamine and the phenethylamine classes. Certain benzofuryl derivatives are reported to have selective monoamine oxidase-A inhibitory activity. This product is intended for forensic and research applications.
Synonyms α-methyl-2-benzofuranethanamine, monohydrochloride
Reference 1.Stanczuk, A.,Morris, N.,Gardner, E.A., et al. Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products. Drug Test.Anal. 5(4), 270-276 (2013).
PubChem Compound 11644172
Last Modified Nov 11 2021
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